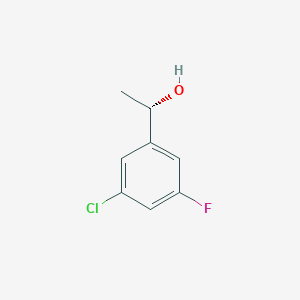

(S)-1-(3-chloro-5-fluoro-phenyl)-ethanol

Description

(S)-1-(3-Chloro-5-Fluoro-Phenyl)-Ethanol (CAS No. 1205642-98-3) is a chiral secondary alcohol with a molecular formula of C₈H₈ClFO and a molecular weight of 174.602 g/mol. It features a substituted phenyl ring (3-chloro-5-fluoro) attached to an ethanol moiety, with the stereocenter at the C1 position in the (S)-configuration. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of γ-secretase modulators for Alzheimer’s disease research . Its synthesis typically involves asymmetric reduction or resolution methods, achieving a reported yield of 89.0% under optimized conditions .

Properties

Molecular Formula |

C8H8ClFO |

|---|---|

Molecular Weight |

174.60 g/mol |

IUPAC Name |

(1S)-1-(3-chloro-5-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 |

InChI Key |

VETMHTUJMCLQPS-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)Cl)F)O |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between (S)-1-(3-chloro-5-fluoro-phenyl)-ethanol and analogous compounds:

Table 1: Comparative Analysis of (S)-1-(3-Chloro-5-Fluoro-Phenyl)-Ethanol and Analogues

Key Observations:

Substituent Effects on Reactivity: The 3-chloro-5-fluoro substitution in (S)-1-(3-chloro-5-fluoro-phenyl)-ethanol enhances lipophilicity and metabolic stability compared to non-halogenated analogues, making it suitable for CNS-targeting drug candidates . In contrast, (S)-(-)-1-(pentafluoro-phenyl)-ethanol exhibits extreme electron deficiency due to its five fluorine atoms, which may limit its utility in biological systems but enhances its role in catalytic processes .

Functional Group Impact: The secondary alcohol in (S)-1-(3-chloro-5-fluoro-phenyl)-ethanol is critical for chiral resolution in drug synthesis. The carboxylic acid derivative (6-chloro-2-(3-chloro-5-fluoro-phenyl)hexanoic acid) is more polar, affecting its blood-brain barrier permeability but improving solubility for aqueous-phase reactions .

Synthetic Accessibility: The reported 89.0% yield for (S)-1-(3-chloro-5-fluoro-phenyl)-ethanol suggests superior synthetic efficiency compared to analogues like the pentafluoro derivative, which likely requires harsher fluorination conditions .

Biological Relevance: Both (S)-1-(3-chloro-5-fluoro-phenyl)-ethanol and its hexanoic acid derivative are linked to γ-secretase modulation, but the latter’s extended carbon chain may enhance interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.